Sdh-IN-10

Description

Structure

3D Structure

Properties

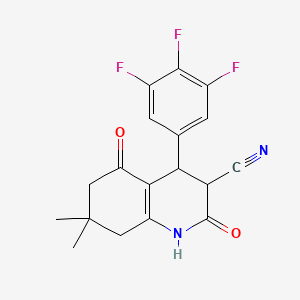

Molecular Formula |

C18H15F3N2O2 |

|---|---|

Molecular Weight |

348.3 g/mol |

IUPAC Name |

7,7-dimethyl-2,5-dioxo-4-(3,4,5-trifluorophenyl)-3,4,6,8-tetrahydro-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C18H15F3N2O2/c1-18(2)5-12-15(13(24)6-18)14(9(7-22)17(25)23-12)8-3-10(19)16(21)11(20)4-8/h3-4,9,14H,5-6H2,1-2H3,(H,23,25) |

InChI Key |

IDYFQCNLLKHSDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(C(=O)N2)C#N)C3=CC(=C(C(=C3)F)F)F)C(=O)C1)C |

Origin of Product |

United States |

Foundational & Exploratory

Sdh-IN-10 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of Sdh-IN-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small molecule inhibitor of Succinate Dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane. By directly targeting SDH, this compound disrupts cellular metabolism and signaling, leading to a cascade of downstream effects with significant therapeutic potential, particularly in oncology. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: Induction of a Pseudohypoxic State

Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II, is unique as it participates in both the Krebs cycle and the electron transport chain (ETC). In the Krebs cycle, it catalyzes the oxidation of succinate to fumarate. In the ETC, it transfers electrons from this reaction to the ubiquinone pool.

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of SDH. This inhibition leads to the intracellular accumulation of the metabolite succinate. Elevated levels of succinate act as an oncometabolite by competitively inhibiting α-ketoglutarate-dependent dioxygenases, most notably Prolyl Hydroxylase Domain enzymes (PHDs).

Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). This hydroxylation event is a signal for the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent rapid degradation by the proteasome.

By inhibiting PHDs, the accumulated succinate prevents HIF-1α hydroxylation and degradation. Consequently, HIF-1α stabilizes, accumulates in the cytoplasm, and translocates to the nucleus even in the presence of ample oxygen. In the nucleus, it dimerizes with HIF-1β to form the active HIF-1 transcription factor, which then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This process activates a transcriptional program typically associated with cellular responses to low oxygen (hypoxia), a state often referred to as "pseudohypoxia." This signaling cascade is a key driver in the progression of certain tumors.

The Molecular Target of Sdh-IN-10: A Technical Guide to Succinate Dehydrogenase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-10 is a potent inhibitor of Succinate Dehydrogenase (SDH), a critical enzyme embedded in the inner mitochondrial membrane. Also known as Complex II of the electron transport chain, SDH plays a unique dual role in cellular metabolism, participating in both the citric acid (TCA) cycle and oxidative phosphorylation.[1] This guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to characterize such inhibitors.

The Target: Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is a hetero-tetrameric enzyme complex composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[2]

-

SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for the substrate, succinate. It is responsible for the oxidation of succinate to fumarate in the TCA cycle.[2]

-

SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters that facilitate the transfer of electrons from FADH2 to the ubiquinone pool.[2]

-

SDHC and SDHD (Membrane anchor subunits): These are hydrophobic proteins that anchor the complex to the inner mitochondrial membrane and form the binding pocket for ubiquinone (coenzyme Q).[2]

This compound, like many other succinate dehydrogenase inhibitors (SDHIs) utilized as fungicides, is believed to exert its inhibitory effect by targeting the ubiquinone-binding site (Q-site) of the SDH complex. This site is a pocket formed by the SDHB, SDHC, and SDHD subunits.[3] By binding to this site, this compound competitively inhibits the binding of ubiquinone, thereby blocking the transfer of electrons from the iron-sulfur clusters in SDHB to coenzyme Q.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the mitochondrial electron transport chain at Complex II. This inhibition has two major consequences for the cell:

-

Interruption of the Citric Acid Cycle: By preventing the oxidation of succinate to fumarate, this compound causes an accumulation of succinate.[4] This can have downstream effects on cellular metabolism and signaling.

-

Inhibition of Oxidative Phosphorylation: The blockage of electron transfer from SDH to the ubiquinone pool prevents the subsequent transfer of electrons to Complex III and Complex IV. This halts the process of oxidative phosphorylation, leading to a significant reduction in ATP synthesis.[4] The resulting energy depletion can ultimately lead to cell death, which is the basis for its antifungal activity.[5]

Quantitative Data

The inhibitory potency of this compound and similar compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

| Compound | Target | Parameter | Value | Reference |

| This compound | Rhizoctonia solani SDH | IC50 | 0.12 µM | |

| This compound | Rhizoctonia solani | EC50 | 0.002 µg/mL | |

| SDH-IN-15 | SDH | IC50 | 2.04 µM | [6] |

| SDH-IN-15 | R. solani | EC50 | 0.039 µg/mL | [6] |

| SDH-IN-15 | S. sclerotiorum | EC50 | 0.426 µg/mL | [6] |

| SDH-IN-15 | B. cinerea | EC50 | 3.482 µg/mL | [6] |

Experimental Protocols

Protocol for Succinate Dehydrogenase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and can be used to determine the IC50 value of an inhibitor like this compound. The assay measures the reduction of a dye, 2,6-dichlorophenolindophenol (DCIP), which acts as an artificial electron acceptor from SDH.

Materials:

-

SDH Assay Buffer (e.g., 25 mM Potassium Phosphate, pH 7.2)

-

SDH Substrate Mix (containing succinate)

-

SDH Probe (e.g., DCIP)

-

Sample (e.g., isolated mitochondria, cell or tissue lysates)

-

Inhibitor (this compound) at various concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm

Procedure:

-

Sample Preparation:

-

Homogenize tissue (10 mg) or cells (1 x 10^6) in 100 µL of ice-cold SDH Assay Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Collect the supernatant containing the mitochondrial fraction.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add 5-50 µL of the prepared sample.

-

Add the inhibitor (this compound) at a range of concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

Adjust the volume of each well to 50 µL with SDH Assay Buffer.

-

Prepare a reaction mix containing SDH Assay Buffer, SDH Substrate Mix, and SDH Probe according to the manufacturer's instructions.

-

Add 50 µL of the reaction mix to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 600 nm in a microplate reader at 25°C in kinetic mode.

-

Record absorbance readings every 5 minutes for a total of 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔOD/min) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Signaling Pathways and Experimental Workflows

Inhibition of the Mitochondrial Electron Transport Chain

The following diagram illustrates the central role of Succinate Dehydrogenase (Complex II) in the electron transport chain and how its inhibition by this compound disrupts this process.

Caption: Inhibition of the electron transport chain by this compound at Complex II.

Experimental Workflow for SDH Inhibitor Discovery

The discovery of novel SDH inhibitors often involves a multi-step process that combines computational and experimental approaches. The following diagram outlines a typical workflow.

Caption: A typical workflow for the discovery and optimization of SDH inhibitors.

Conclusion

This compound targets a fundamental enzyme in cellular metabolism, succinate dehydrogenase. Its inhibitory action disrupts both the citric acid cycle and the electron transport chain, leading to a potent antifungal effect. The methodologies outlined in this guide provide a framework for the characterization of this compound and the discovery of novel SDH inhibitors. Further research into the specific binding kinetics and structure-activity relationships of this compound will be crucial for the development of more effective and selective antifungal agents.

References

- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nicoyalife.com [nicoyalife.com]

The Antifungal Potential of Succinate Dehydrogenase Inhibitors: A Technical Overview

Disclaimer: Publicly available scientific literature and databases did not yield specific information regarding an antifungal agent designated "Sdh-IN-10." The following guide provides a comprehensive overview of the antifungal activity spectrum, mechanism of action, and experimental evaluation of Succinate Dehydrogenase Inhibitors (SDHIs) as a class of compounds, drawing upon established research in the field.

Introduction

Succinate Dehydrogenase Inhibitors (SDHIs) are a significant class of fungicides that play a crucial role in agriculture and are being explored for further applications. These molecules target the succinate dehydrogenase (SDH) enzyme, also known as complex II, which is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2] By inhibiting this enzyme, SDHIs effectively disrupt fungal respiration and energy production, leading to growth inhibition and cell death. This guide delves into the technical aspects of SDHI antifungal activity, providing insights for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mode of action for SDHI fungicides is the inhibition of the succinate dehydrogenase enzyme complex. This enzyme is responsible for the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain.[3][4] Inhibition of SDH leads to a blockage of cellular respiration, resulting in a rapid depletion of ATP, the cell's primary energy currency. This disruption of energy metabolism is the ultimate cause of the fungicidal or fungistatic effect.

Recent research has also shed light on the broader cellular impacts of SDH inhibition. The accumulation of succinate due to enzyme blockage can act as an oncometabolite and influence various signaling pathways.[4] For instance, elevated succinate levels can inhibit prolyl-hydroxylases, leading to the stabilization of hypoxia-inducible factors (HIFs), which can have wide-ranging effects on cellular metabolism and stress responses.[4]

References

- 1. The mitochondrial succinate dehydrogenase complex controls the STAT3-IL-10 pathway in inflammatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Emerging Role of Succinate Dehyrogenase Genes (SDHx) in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Sdh-IN-10: A Potent Inhibitor of Succinate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-10 is a potent inhibitor of succinate dehydrogenase (SDH), a key enzyme complex involved in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. Due to its critical role in cellular respiration, SDH has emerged as a significant target for the development of fungicides in agriculture and potential therapeutic agents in medicine. This compound, also identified as Compound B5 in some literature, has demonstrated significant inhibitory activity against SDH, particularly from fungal pathogens, positioning it as a molecule of interest for further investigation.

Chemical Structure and Properties

The detailed chemical structure and a comprehensive list of physicochemical properties for this compound are not publicly available in the currently accessible literature. The primary source of this information is likely a research paper by Jingwen Wang and colleagues in Pest Management Science, which is not fully accessible.

Biological Activity

This compound has been characterized as a potent inhibitor of succinate dehydrogenase, exhibiting significant activity against the enzyme from the plant pathogenic fungus Rhizoctonia solani (R. solani). This inhibitory action translates to effective antifungal properties.

Quantitative Biological Data

| Parameter | Target | Value | Reference |

| IC50 | Rhizoctonia solani SDH (RsSDH) | 0.12 µM | [1][2][3] |

| EC50 | Rhizoctonia solani | 0.002 µg/mL | [2][3] |

Note: IC50 (half maximal inhibitory concentration) indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. EC50 (half maximal effective concentration) represents the concentration of a drug that gives a half-maximal response, in this case, antifungal activity.

Mechanism of Action and Signaling Pathways

This compound functions by inhibiting the enzymatic activity of succinate dehydrogenase. SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the electron transport chain. By blocking this enzyme, this compound disrupts cellular respiration and energy production, ultimately leading to fungal cell death.

The specific binding mode and detailed interactions of this compound with the SDH enzyme complex are not detailed in the available resources. A general representation of the SDH inhibition pathway is provided below.

Caption: General mechanism of Succinate Dehydrogenase (SDH) inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound, the succinate dehydrogenase inhibition assay, and the in vitro antifungal activity assays are contained within the primary research article, which is not publicly accessible. However, a general methodology for an SDH inhibition assay is outlined below.

General Succinate Dehydrogenase (SDH) Inhibition Assay Protocol

This protocol describes a typical spectrophotometric assay to measure SDH activity and its inhibition.

1. Principle: The activity of SDH is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to the enzyme activity.

2. Materials:

-

Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Succinate solution (substrate)

-

DCPIP solution (electron acceptor)

-

Sodium azide (to inhibit terminal oxidases)

-

Isolated mitochondria or purified SDH enzyme

-

This compound at various concentrations

-

Spectrophotometer capable of reading absorbance at 600 nm

3. Procedure:

-

Prepare a reaction mixture containing phosphate buffer, sodium azide, and DCPIP in a cuvette.

-

Add the isolated mitochondria or purified SDH enzyme to the reaction mixture.

-

To test for inhibition, add different concentrations of this compound to the respective cuvettes. A control cuvette with no inhibitor should also be prepared.

-

Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the succinate solution.

-

Immediately measure the decrease in absorbance at 600 nm over time using the spectrophotometer. The rate of decrease in absorbance is indicative of the SDH activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: A generalized workflow for a succinate dehydrogenase (SDH) inhibition assay.

Conclusion

This compound is a potent succinate dehydrogenase inhibitor with promising antifungal activity, particularly against R. solani. While the available data highlights its potential, a comprehensive understanding of its chemical nature, detailed mechanism of action, and full biological profile requires access to the primary scientific literature. Further research and disclosure of this information would be invaluable for the scientific community to fully evaluate the potential of this compound in agricultural and therapeutic applications.

References

An In-depth Technical Guide on the Discovery of Succinate Dehydrogenase Inhibitors

Disclaimer: No publicly available scientific literature or data could be found for a specific molecule designated "Sdh-IN-10". The following guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Succinate Dehydrogenase Inhibitors (SDHIs) as a class of molecules, intended for researchers, scientists, and drug development professionals.

Introduction to Succinate Dehydrogenase

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a unique dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate.[1] In the ETC, it transfers electrons from succinate to coenzyme Q (ubiquinone), contributing to the generation of ATP.[1][2] Due to its central role in cellular respiration and energy production, SDH has emerged as a significant target for the development of fungicides in agriculture and is being explored as a potential therapeutic target in various human diseases.[3][4]

The Discovery of Novel Succinate Dehydrogenase Inhibitors

The discovery of novel SDHIs has been significantly accelerated by integrating computational and experimental approaches. A common strategy involves in silico library design and pharmacophore mapping to identify new chemical scaffolds that can effectively inhibit the enzyme.[3][5]

Virtual Screening and Pharmacophore Modeling

A typical workflow for the discovery of novel SDHIs is outlined below. This process starts with the design of a virtual library of compounds and leverages computational models to predict their binding affinity to the target enzyme.

References

- 1. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

Sdh-IN-10 and its Role in Cellular Respiration: A Technical Overview

Disclaimer: The scientific literature on a specific molecule designated "Sdh-IN-10" is limited. The available information primarily identifies it as a potent succinate dehydrogenase (SDH) inhibitor with antifungal properties. This guide provides a comprehensive overview of the role of its target, the succinate dehydrogenase enzyme complex, in cellular respiration and contextualizes the function of SDH inhibitors. The data and experimental frameworks presented are based on general knowledge of SDH inhibitors, as specific research on this compound in a broader biological or therapeutic context is not extensively published.

The Central Role of Succinate Dehydrogenase (SDH) in Cellular Respiration

Succinate dehydrogenase (SDH), also known as mitochondrial Complex II or succinate-coenzyme Q reductase (SQR), is a critical enzyme complex embedded in the inner mitochondrial membrane. It holds a unique position in cellular metabolism as it is the only enzyme that participates in both the citric acid cycle (Krebs cycle) and the mitochondrial electron transport chain (ETC).[1][2]

1.1. Dual Functions of the SDH Complex:

-

Citric Acid Cycle: In the mitochondrial matrix, SDH catalyzes the oxidation of succinate to fumarate. This reaction is a key step in the citric acid cycle, a series of chemical reactions used by all aerobic organisms to release stored energy.[3][4]

-

Electron Transport Chain: The electrons derived from the oxidation of succinate are transferred to the electron transport chain. SDH passes these electrons to ubiquinone (Coenzyme Q), which is then reduced to ubiquinol.[5] This process contributes to the pool of reduced ubiquinone that is utilized by Complex III to pump protons across the inner mitochondrial membrane, ultimately driving the synthesis of ATP.[3]

1.2. Structure of the SDH Complex:

The mammalian SDH complex is composed of four protein subunits:[1][6]

-

SDHA (Flavoprotein subunit): This subunit contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for succinate.[1]

-

SDHB (Iron-sulfur protein subunit): It contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that form a pathway for electrons to be transferred from FAD to the ubiquinone binding site.[1]

-

SDHC and SDHD (Membrane anchor subunits): These are hydrophobic proteins that anchor the complex to the inner mitochondrial membrane. They form the binding site for ubiquinone and contain a heme b group.[1]

This compound: A Succinate Dehydrogenase Inhibitor

Based on available data, this compound is a potent inhibitor of succinate dehydrogenase. Its characterization in the public domain is primarily as a fungicide, demonstrating high efficacy against certain plant-pathogenic fungi.

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

| Compound | Target Organism | Assay Type | Value | Units |

| This compound | Rhizoctonia solani | SDH Enzyme Inhibition | 0.12 | µM (IC50) |

| This compound | Rhizoctonia solani | Antifungal Activity | 0.002 | µg/mL (EC50) |

| This compound | Phakopsora pachyrhizi | Antifungal Activity | Active | - |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7] EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Mechanism of Action of SDH Inhibitors

SDH inhibitors (SDHIs) function by binding to the SDH enzyme complex and disrupting its catalytic activity. There are two main classes of SDH inhibitors based on their binding site:[4][8]

-

Succinate-binding site (SDHA) inhibitors: These are typically substrate analogs, such as malonate, that competitively inhibit the binding of succinate.[4][9]

-

Ubiquinone-binding site (Q-site) inhibitors: This is a larger and more diverse class of inhibitors, which includes many commercial fungicides. These compounds bind to the ubiquinone binding pocket formed by the SDHB, SDHC, and SDHD subunits, thereby blocking the transfer of electrons to ubiquinone.[8][9]

By inhibiting SDH, these compounds effectively halt the flow of electrons from succinate into the electron transport chain, leading to a decrease in ATP production and an impairment of cellular respiration.[2][10] This disruption of energy metabolism is the basis for their fungicidal and potentially other therapeutic effects.[11]

Experimental Protocols for the Evaluation of SDH Inhibitors

Due to the lack of specific published research on this compound, detailed experimental protocols for this particular compound are not available. However, a general workflow for the preclinical evaluation of a novel SDH inhibitor would typically involve the following stages.

4.1. In Vitro Enzymatic Assays: The inhibitory activity of a compound against isolated SDH is typically measured using spectrophotometric assays. One common method involves monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate and mitochondrial extracts. The rate of DCPIP reduction is proportional to SDH activity, and the IC50 value of an inhibitor can be determined by measuring the reduction in this rate at various inhibitor concentrations.

4.2. Cellular Assays: The effect of an SDH inhibitor on cellular respiration is often assessed by measuring the oxygen consumption rate (OCR) of intact cells using techniques like Seahorse XF analysis. Treatment with an SDH inhibitor is expected to cause a significant decrease in the basal and maximal OCR. Cellular viability assays (e.g., MTT or CellTiter-Glo) are used to determine the cytotoxic effects of the inhibitor on different cell lines.

4.3. In Vivo Models: For drug development, promising inhibitors are evaluated in animal models. This includes pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the compound, as well as efficacy studies in relevant disease models (e.g., tumor xenografts for cancer or infection models for antifungal activity).

Conclusion

Succinate dehydrogenase is a cornerstone of cellular energy metabolism, making it a compelling target for the development of therapeutic agents and research tools. While the publicly available information on this compound is currently limited to its potent antifungal activity, this identifies it as a powerful inhibitor of SDH. The principles of SDH inhibition and the experimental methodologies outlined in this guide provide a framework for understanding how this compound and other molecules in its class exert their effects on cellular respiration. Further research into the specificity, binding kinetics, and effects of this compound on mammalian cells would be necessary to explore its potential beyond its current application as a fungicide.

References

- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

- 5. sciencequery.com [sciencequery.com]

- 6. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IC50 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]

In-Depth Technical Guide: Sdh-IN-10 and its Inhibitory Effect on Mitochondrial Complex II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantitative inhibitory effects, and experimental basis of Sdh-IN-10, a novel inhibitor of mitochondrial complex II, also known as succinate dehydrogenase (SDH). The information presented is collated from publicly available data and the primary scientific literature.

Executive Summary

This compound is a potent succinate dehydrogenase inhibitor (SDHI) belonging to a novel class of quinolin-2(1H)-one analogues. Research indicates that this compound exhibits significant inhibitory activity against SDH and demonstrates considerable antifungal properties. This guide will delve into the quantitative measures of its efficacy, the experimental protocols used for its characterization, and its molecular mechanism of action.

Quantitative Data on Inhibitory Effects

The inhibitory potency of this compound and its analogues has been quantified through both enzymatic and in-vivo assays. The key metrics are the half-maximal inhibitory concentration (IC50) against the succinate dehydrogenase enzyme and the half-maximal effective concentration (EC50) against various fungal pathogens. This compound is identified as compound 6r in the primary literature.

| Compound | Target | IC50 (µg/mL)[1] | Target Organism | EC50 (µg/mL)[1] |

| This compound (6r) | Succinate Dehydrogenase | 0.232 | Botrytis cinerea | 0.205 [1] |

| Analogue 6o | Succinate Dehydrogenase | 0.450[1] | Botrytis cinerea | 0.398[1] |

| Analogue 6p | Succinate Dehydrogenase | 0.672[1] | Botrytis cinerea | 0.513[1] |

| Pyraziflumid (Commercial Fungicide) | Succinate Dehydrogenase | 0.858[1] | Botrytis cinerea | 0.706[1] |

Mechanism of Action: Inhibition of Mitochondrial Complex II

This compound functions by directly targeting and inhibiting the enzymatic activity of succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane. SDH is unique as it participates in both the citric acid cycle (Krebs cycle) and the electron transport chain (ETC).

Signaling and Metabolic Pathway Disruption:

By inhibiting SDH, this compound disrupts two central metabolic pathways:

-

Citric Acid Cycle: It blocks the oxidation of succinate to fumarate, leading to an accumulation of succinate.

-

Electron Transport Chain: The inhibition of SDH (Complex II) prevents the transfer of electrons from succinate to the ubiquinone pool, thereby impairing mitochondrial respiration and ATP production.

Molecular docking and dynamic simulations from the source study indicate that this compound (compound 6r) has a strong affinity for the active site of SDH, suggesting a competitive or mixed-type inhibition mechanism.[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and its analogues.

Synthesis of Quinolin-2(1H)-one Analogues (General Protocol)

The synthesis of the quinolin-2(1H)-one derivatives, including this compound (6r), involves a multi-step process. A generalized protocol based on similar chemical syntheses is as follows:

-

Starting Materials: Commercially available substituted anilines and diethyl malonate are used as primary starting materials.

-

Cyclization: The aniline is reacted with diethyl malonate in the presence of a suitable solvent and catalyst to form the quinolin-2(1H)-one core structure.

-

Intermediate Formation: The quinolin-2(1H)-one core is then subjected to a series of reactions to introduce the necessary functional groups at specific positions. This may involve chlorination, followed by reaction with a substituted phenol to form an ether linkage.

-

Final Amide Coupling: The resulting intermediate is then coupled with a desired acid chloride or carboxylic acid (in the presence of a coupling agent) to form the final amide product.

-

Purification: The final compounds are purified using column chromatography and characterized by NMR and mass spectrometry.

Succinate Dehydrogenase (SDH) Inhibition Assay (IC50 Determination)

The in vitro inhibitory activity of this compound against SDH is determined using a spectrophotometric assay.

-

Enzyme Source: Mitochondria are isolated from a relevant biological source (e.g., rat liver, fungal cells) by differential centrifugation. The protein concentration of the mitochondrial suspension is determined.

-

Assay Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of this color change is proportional to the SDH activity.

-

Reagents:

-

Phosphate buffer (pH 7.0)

-

Succinate (substrate)

-

Potassium cyanide (KCN) (to inhibit complex IV)

-

DCPIP (electron acceptor)

-

Phenazine methosulfate (PMS) (electron carrier)

-

Test compound (this compound) dissolved in DMSO

-

-

Procedure: a. In a 96-well plate, the reaction mixture containing phosphate buffer, succinate, and KCN is prepared. b. The isolated mitochondria and varying concentrations of this compound (or vehicle control) are added to the wells. c. The reaction is initiated by adding PMS and DCPIP. d. The decrease in absorbance at 600 nm is measured kinetically at a constant temperature (e.g., 25°C) using a microplate reader.

-

Data Analysis: The rate of reaction for each inhibitor concentration is calculated. The percentage of inhibition is determined relative to the control. The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal curve.

Antifungal Activity Assay (EC50 Determination)

The in vivo antifungal efficacy of this compound is assessed by determining its effect on the mycelial growth of various fungal pathogens.

-

Fungal Strains: Pure cultures of the target fungi (e.g., Botrytis cinerea, Rhizoctonia cerealis) are maintained on a suitable growth medium like Potato Dextrose Agar (PDA).

-

Assay Principle: The test compound is incorporated into the growth medium at various concentrations, and the inhibition of fungal growth is measured after a specific incubation period.

-

Procedure: a. This compound is dissolved in DMSO and then mixed with molten PDA to achieve a range of final concentrations. A control with DMSO alone is also prepared. b. The PDA-inhibitor mixtures are poured into petri dishes. c. A small plug of the actively growing fungal mycelium is placed at the center of each plate. d. The plates are incubated at a suitable temperature (e.g., 25°C) for a period that allows for significant growth in the control plates.

-

Data Analysis: a. The diameter of the fungal colony is measured in two perpendicular directions for each plate. b. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. c. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound's concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a highly effective inhibitor of mitochondrial complex II, demonstrating potent antifungal activity. Its mechanism of action, centered on the dual disruption of the citric acid cycle and the electron transport chain, makes it a valuable tool for research in mitochondrial metabolism and a promising lead compound in the development of novel fungicides. The experimental protocols outlined provide a robust framework for the evaluation of this and similar compounds.

References

Sdh-IN-10: A Technical Guide to its Biological Function and Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-10 is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This technical guide provides a comprehensive overview of the known biological functions, associated pathways, and antifungal properties of this compound. The information is compiled from available biochemical data and the broader context of succinate dehydrogenase inhibitors (SDHIs).

Core Mechanism of Action

This compound exerts its biological effect by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme complex (also known as Complex II). SDH is unique as it participates in both the TCA cycle, where it catalyzes the oxidation of succinate to fumarate, and the electron transport chain, where it transfers electrons to the ubiquinone pool.[1][2] By inhibiting SDH, this compound disrupts these fundamental cellular processes, leading to a halt in cellular respiration and energy production, which is the basis for its potent antifungal activity.[2][3]

Quantitative Biological Data

The available quantitative data for this compound highlights its potent inhibitory and antifungal activities.

| Parameter | Organism/Enzyme | Value | Reference |

| IC50 | Rhizoctonia solani succinate dehydrogenase | 0.12 µM | |

| EC50 | Rhizoctonia solani | 0.002 µg/mL | |

| EC50 | Phakopsora pachyrhizi | Not specified |

Table 1: Quantitative Inhibitory and Antifungal Activity of this compound. IC50 (half maximal inhibitory concentration) indicates the concentration of this compound required to inhibit the enzymatic activity of succinate dehydrogenase by 50%. EC50 (half maximal effective concentration) represents the concentration required to inhibit the growth of the specified fungal species by 50%.

Signaling and Metabolic Pathways

The primary pathway affected by this compound is the cellular respiration pathway, specifically the TCA cycle and the electron transport chain.

References

Methodological & Application

Application Notes and Protocols for Sdh-IN-10 in Fungal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-10 is a potent succinate dehydrogenase inhibitor (SDHI) belonging to the quinolin-2(1H)-one class of fungicides. Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, this compound disrupts cellular respiration and energy production in fungi, leading to growth inhibition and cell death. This document provides detailed application notes and protocols for the use of this compound in fungal cell culture for research and drug development purposes.

Mechanism of Action

This compound targets the ubiquinone-binding (Qp) site of the SDH enzyme complex. This inhibition blocks the transfer of electrons from succinate to ubiquinone, thereby halting the TCA cycle and oxidative phosphorylation. The disruption of these fundamental metabolic pathways makes SDHIs effective antifungal agents.

Quantitative Data

The following tables summarize the available quantitative data for this compound and provide a comparative overview of other common SDHI fungicides.

Table 1: In Vitro Activity of this compound

| Fungal Species | Assay Type | Value | Unit |

| Rhizoctonia solani | IC50 (SDH Inhibition) | 0.12 | µM |

| Rhizoctonia solani | EC50 (Antifungal Activity) | 0.002 | µg/mL |

| Phakopsora pachyrhizi | EC50 (Antifungal Activity) | - | - |

Data for P. pachyrhizi is noted as active, but a specific EC50 value is not publicly available.

Table 2: Comparative In Vitro Activity of Selected SDHI Fungicides

| Compound | Fungal Species | IC50 (SDH Inhibition) (µM) | EC50 (Antifungal Activity) (µg/mL) |

| Boscalid | Sclerotinia sclerotiorum | 3.51 | 0.51 |

| Fluxapyroxad | Sclerotinia sclerotiorum | - | 0.19 |

| Carboxin | Candida albicans | - | - |

| Thifluzamide | Rhizoctonia solani | - | 0.0682 |

These values are provided for comparative purposes and were obtained from various literature sources. Direct comparison may not be appropriate due to differing experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Fungal isolate of interest

-

Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer or plate reader (optional)

-

Sterile saline (0.85%)

-

Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Further dilute this stock solution in RPMI-1640 medium to create a working stock at 100 times the highest final concentration to be tested.

-

Inoculum Preparation:

-

Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation is observed.

-

Harvest spores by flooding the plate with sterile saline and gently scraping the surface with a sterile loop.

-

Filter the suspension through sterile gauze to remove hyphal fragments.

-

Adjust the spore suspension to a concentration of 1-5 x 10^6 spores/mL using a hemocytometer.

-

Dilute the standardized spore suspension 1:50 in RPMI-1640 medium to obtain a final inoculum concentration of 2-10 x 10^4 spores/mL.

-

-

Microtiter Plate Setup:

-

In a 96-well plate, perform serial two-fold dilutions of the this compound working stock in RPMI-1640 medium to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

-

Add 100 µL of the prepared fungal inoculum to each well containing the diluted this compound.

-

Include a positive control well (inoculum without inhibitor) and a negative control well (medium only).

-

-

Incubation: Incubate the plates at the optimal temperature for the fungal species (typically 25-37°C) for 48-72 hours, or until sufficient growth is observed in the positive control well.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the positive control.[1] This can be assessed visually or by measuring the optical density at 600 nm.[2]

Protocol 2: Radial Growth Inhibition Assay on Solid Medium

This method is suitable for assessing the effect of this compound on the mycelial growth of filamentous fungi.

Materials:

-

This compound

-

DMSO

-

Fungal isolate of interest

-

Potato Dextrose Agar (PDA) or other suitable solid medium

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Media Preparation:

-

Prepare PDA according to the manufacturer's instructions and autoclave.

-

Cool the molten agar to approximately 45-50°C.

-

Prepare stock solutions of this compound in DMSO. Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 1% (v/v) and include a DMSO-only control.

-

Pour the amended agar into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the margin of an actively growing fungal colony on a non-amended agar plate, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.

-

-

Incubation: Incubate the plates at the optimal temperature for the fungal species.

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of inhibition of radial growth (PIRG) using the following formula: PIRG (%) = [(C - T) / C] x 100 Where: C = Average diameter of the fungal colony in the control plate. T = Average diameter of the fungal colony in the treated plate.[3]

-

Protocol 3: Succinate Dehydrogenase (SDH) Activity Assay

This protocol provides a method to measure the enzymatic activity of SDH in fungal cell extracts. Commercial kits are also available for this purpose.[4]

Materials:

-

Fungal mycelium

-

Ice-cold extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and protease inhibitors)

-

This compound

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Succinate (substrate)

-

DCIP (2,6-dichlorophenolindophenol) (electron acceptor)

-

Phenazine methosulfate (PMS) (electron carrier)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Harvest fungal mycelium from liquid culture by filtration.

-

Homogenize the mycelium in ice-cold extraction buffer using a bead beater or mortar and pestle.

-

Centrifuge the homogenate at a low speed to remove cell debris. The supernatant contains the crude enzyme extract.

-

-

Enzyme Assay:

-

In a cuvette, combine the assay buffer, DCIP, and PMS.

-

Add the fungal enzyme extract and incubate for a few minutes.

-

To test the inhibitory effect of this compound, pre-incubate the enzyme extract with the desired concentration of the inhibitor before adding the substrate.

-

Initiate the reaction by adding succinate.

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Determine the specific activity of SDH (units per mg of protein). One unit is typically defined as the amount of enzyme that reduces 1 µmol of DCIP per minute.

-

Calculate the percentage of inhibition by this compound compared to the untreated control.

-

Visualizations

Caption: Mechanism of action of this compound on the Succinate Dehydrogenase complex.

Caption: General workflow for evaluating the antifungal properties of this compound.

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sdh C-I86F Mutation in Phakopsora pachyrhizi Is Stable and Can Be Related to Fitness Penalties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The inhibitory action of plant extracts on the mycelial growth of Ascosphaera apis, the causative agent of chalkbrood disease in Honey bee - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sdh-IN-10 in Antifungal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-10 is a potent, small-molecule inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By targeting this essential fungal respiratory enzyme, this compound exhibits broad-spectrum antifungal activity, making it a promising candidate for the development of novel antifungal agents. These application notes provide detailed protocols for in vitro antifungal susceptibility testing and determination of this compound's inhibitory effects on fungal growth and enzyme activity.

Mechanism of Action

This compound functions by binding to the ubiquinone-binding (Qp) site of the SDH complex, thereby blocking the oxidation of succinate to fumarate. This inhibition disrupts the electron transport chain, leading to a halt in cellular respiration and a subsequent depletion of ATP, ultimately resulting in fungal cell death.

Data Presentation

The following tables summarize the in vitro efficacy of a representative quinolin-2(1H)-one analogue, structurally similar to this compound, against various phytopathogenic fungi and its inhibitory activity against the target enzyme, succinate dehydrogenase.

Table 1: In Vitro Antifungal Activity of a Representative this compound Analogue

| Fungal Species | EC₅₀ (µg/mL) |

| Botrytis cinerea | 0.205[1] |

| Rhizoctonia cerealis | Good activity at 16 µg/mL[1] |

| Erysiphe graminis | Good activity at 16 µg/mL[1] |

| Penicillium italicum | Good activity at 16 µg/mL[1] |

| Phytophthora infestans | Good activity at 16 µg/mL[1] |

Table 2: Inhibitory Activity against Fungal Succinate Dehydrogenase

| Parameter | Value (µg/mL) |

| IC₅₀ | 0.232[1] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound stock solution (in DMSO)

-

Fungal isolates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader (530 nm)

-

Sterile saline (0.85%)

-

Sterile water

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh culture, suspend fungal colonies in sterile saline.

-

Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer (equivalent to approximately 1-5 x 10⁶ CFU/mL).

-

Dilute the adjusted suspension 1:50 and then 1:20 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Drug Dilution:

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations to be tested (e.g., 0.03 to 16 µg/mL).

-

Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted this compound or control medium.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50%) compared to the drug-free growth control. This can be assessed visually or by measuring the optical density at 530 nm.

-

Protocol 2: Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the inhibition of SDH activity in fungal cell lysates.

Materials:

-

This compound stock solution (in DMSO)

-

Fungal mycelia

-

SDH Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Succinate (substrate)

-

DCIP (2,6-dichlorophenolindophenol) as an electron acceptor

-

Phenazine methosulfate (PMS)

-

Spectrophotometer or microplate reader (600 nm)

-

Homogenizer

-

Centrifuge

Procedure:

-

Enzyme Preparation:

-

Harvest fungal mycelia and wash with assay buffer.

-

Homogenize the mycelia in ice-cold SDH Assay Buffer.

-

Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the mitochondrial fraction with SDH.

-

-

Assay Reaction:

-

In a 96-well plate, add the fungal lysate, SDH Assay Buffer, and varying concentrations of this compound.

-

Initiate the reaction by adding succinate, DCIP, and PMS.

-

Include a control without the inhibitor.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 600 nm over time as DCIP is reduced.

-

The rate of DCIP reduction is proportional to the SDH activity.

-

-

IC₅₀ Determination:

-

Calculate the percentage of inhibition for each this compound concentration compared to the control.

-

The IC₅₀ is the concentration of this compound that inhibits 50% of the SDH enzyme activity.

-

Visualizations

Caption: this compound inhibits the fungal respiratory chain.

Caption: Workflow for MIC determination of this compound.

References

Application Notes and Protocols for Sdh-IN-10: A Potent Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-10 is a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II, a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By targeting SDH, this compound disrupts cellular respiration and energy production, exhibiting significant antifungal properties. These application notes provide detailed information on the solubility, preparation, and experimental use of this compound for in vitro and in vivo studies.

Physicochemical Properties and Solubility

Storage and Stability: Store this compound as a solid at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. Protect from light and moisture. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted to the final desired concentration in aqueous buffers or cell culture media.

Recommended Solvents:

-

Dimethyl sulfoxide (DMSO): This is the most common solvent for preparing high-concentration stock solutions of many small molecule inhibitors.

-

Ethanol: May be used as an alternative solvent, but solubility might be lower than in DMSO.

Note: The final concentration of the organic solvent in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. It is crucial to include a vehicle control (medium with the same concentration of the solvent) in all experiments.

Quantitative Data Summary

This compound, also identified as compound 6r in the cited literature, has demonstrated potent inhibitory activity against succinate dehydrogenase and a broad spectrum of antifungal effects.[1]

| Parameter | Value | Target/Organism | Reference |

| IC50 | 0.232 µg/mL | Succinate Dehydrogenase (SDH) | [1] |

| EC50 | 0.205 µg/mL | Botrytis cinerea | [1] |

| EC50 | > 16 µg/mL | Rhizoctonia cerealis | [1] |

| EC50 | > 16 µg/mL | Erysiphe graminis | [1] |

| EC50 | > 16 µg/mL | Penicillium italicum | [1] |

| EC50 | > 16 µg/mL | Phytophthora infestans | [1] |

Signaling Pathways and Mechanism of Action

Inhibition of succinate dehydrogenase by this compound leads to the accumulation of succinate, which acts as an oncometabolite and triggers significant downstream signaling events. The two primary pathways affected are the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the increased production of mitochondrial Reactive Oxygen Species (ROS).

Succinate-Mediated HIF-1α Stabilization

Caption: this compound inhibits SDH, leading to succinate accumulation and HIF-1α stabilization.

SDH Inhibition and ROS Production

Caption: Inhibition of SDH by this compound can lead to electron leakage and increased ROS production.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. It is highly recommended to consult the primary literature for specific experimental conditions if available.

In Vitro Succinate Dehydrogenase Activity Assay

This protocol is based on the colorimetric measurement of the reduction of an artificial electron acceptor.

Materials:

-

Isolated mitochondria or cell/tissue lysates

-

This compound

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 1 mM EDTA)

-

Substrate solution (e.g., 20 mM succinate)

-

Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

-

Electron carrier (e.g., Phenazine methosulfate - PMS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare mitochondrial fractions or cell/tissue lysates according to standard protocols. Determine the protein concentration of the samples.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, electron acceptor (e.g., 50 µM DCPIP), and electron carrier (e.g., 1 mM PMS).

-

Assay: a. Add a standardized amount of your sample (e.g., 10-50 µg of protein) to the wells of a 96-well plate. b. Add varying concentrations of this compound (and a vehicle control) to the wells and pre-incubate for a desired time (e.g., 10-15 minutes) at room temperature. c. Initiate the reaction by adding the substrate solution (succinate). d. Immediately measure the decrease in absorbance of DCPIP at 600 nm in a kinetic mode for 5-10 minutes.

-

Data Analysis: Calculate the rate of DCPIP reduction (change in absorbance per minute). The inhibitory effect of this compound is determined by comparing the rates in the treated wells to the vehicle control. Calculate the IC50 value from the dose-response curve.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain.

Materials:

-

Fungal isolate

-

Appropriate fungal growth medium (e.g., RPMI-1640)

-

This compound

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.

-

Drug Dilution: Prepare serial twofold dilutions of this compound in the fungal growth medium in a 96-well plate. Include a drug-free control well.

-

Inoculation: Add the standardized fungal inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Endpoint Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the drug-free control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

In Vivo Murine Model of Systemic Fungal Infection

This is a generalized protocol to evaluate the efficacy of this compound in a systemic infection model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

Immunocompromised mice (e.g., neutropenic mice)

-

Pathogenic fungal strain

-

This compound

-

Vehicle for in vivo administration (e.g., a solution containing DMSO, Tween-80, and saline)

Procedure:

-

Infection: Induce immunosuppression in the mice if required. Infect the mice with a lethal or sublethal dose of the fungal pathogen via intravenous (tail vein) injection.

-

Treatment: Administer this compound or the vehicle control to the mice at predetermined doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., intraperitoneal or oral).

-

Monitoring: Monitor the mice daily for signs of illness, weight loss, and survival.

-

Endpoint Analysis: At the end of the study, or when mice become moribund, euthanize the animals. Harvest target organs (e.g., kidneys, brain, lungs) for determination of fungal burden (by plating serial dilutions of tissue homogenates on appropriate agar medium and counting colony-forming units - CFUs).

-

Data Analysis: Compare the survival rates and organ fungal burdens between the this compound-treated groups and the vehicle control group to determine the in vivo efficacy of the compound.

Experimental Workflow Diagrams

In Vitro SDH Inhibition Assay Workflow

Caption: Workflow for determining the IC50 of this compound against succinate dehydrogenase.

In Vivo Antifungal Efficacy Study Workflow

Caption: Workflow for evaluating the in vivo antifungal efficacy of this compound.

References

Sdh-IN-10: A Novel Inhibitor for Investigating Mitochondrial Dysfunction

Application Notes and Protocols for Researchers

Introduction

Mitochondria are central to cellular metabolism and energy production, primarily through the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). Succinate dehydrogenase (SDH), also known as Complex II of the ETC, is a critical enzyme that links these two pathways by oxidizing succinate to fumarate in the TCA cycle and transferring electrons to the ubiquinone pool in the ETC.[1][2][3][4] Genetic mutations or inhibition of SDH can lead to mitochondrial dysfunction, which is implicated in a variety of pathologies including cancer and neurodegenerative diseases.[3][4][5][6][7][8]

Sdh-IN-10 is a potent and selective small molecule inhibitor of the succinate dehydrogenase (SDH) complex. By targeting the catalytic subunit SDHA, this compound effectively blocks the conversion of succinate to fumarate, leading to a cascade of cellular events characteristic of mitochondrial dysfunction. These include the accumulation of succinate, a decrease in mitochondrial respiration, increased production of reactive oxygen species (ROS), and a shift in cellular metabolism.[9][10] This makes this compound a valuable tool for researchers studying the roles of mitochondrial dysfunction in various disease models.

Mechanism of Action

This compound acts as a competitive inhibitor at the succinate-binding site of the SDHA subunit of the SDH complex.[2] This inhibition disrupts the electron flow from the TCA cycle to the ETC, leading to several downstream consequences:

-

Accumulation of Succinate: The blockage of SDH activity results in the intracellular accumulation of its substrate, succinate.

-

Impaired Mitochondrial Respiration: The transfer of electrons from succinate to the ETC is hindered, leading to a decrease in the oxygen consumption rate (OCR).[5]

-

Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain can lead to the generation of superoxide radicals, contributing to oxidative stress.[9][11]

-

Metabolic Reprogramming: Cells compensate for the reduced mitochondrial ATP production by upregulating glycolysis.[5][7]

Applications in Research

This compound is a versatile tool for studying various aspects of mitochondrial biology and disease:

-

Inducing and Studying Mitochondrial Dysfunction: this compound provides a controlled and reproducible method to induce mitochondrial dysfunction in cell culture and animal models.

-

Cancer Biology: Given the role of SDH as a tumor suppressor, this compound can be used to investigate the metabolic vulnerabilities of cancer cells and explore potential therapeutic strategies.[5][7][9]

-

Neurodegenerative Diseases: Mitochondrial dysfunction is a hallmark of many neurodegenerative disorders. This compound can be employed to model these conditions and screen for potential neuroprotective compounds.

-

Inflammatory Responses: Emerging evidence links mitochondrial metabolism to inflammatory signaling. This compound can be used to probe the role of SDH in modulating immune cell function.[12]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound based on in-house validation and comparative studies.

| Parameter | Value | Cell Line |

| IC50 for SDH Activity | 50 nM | HCT116 |

| Effect on Oxygen Consumption Rate (OCR) | 60% decrease at 100 nM | A549 |

| Increase in Extracellular Acidification Rate (ECAR) | 40% increase at 100 nM | U87-MG |

| Induction of ROS | 2.5-fold increase at 100 nM | SH-SY5Y |

| Reduction in Cellular ATP Levels | 50% decrease at 100 nM | HeLa |

Experimental Protocols

Protocol 1: Measurement of SDH Activity

This protocol describes a method to determine the enzymatic activity of SDH in isolated mitochondria or cell lysates treated with this compound.

Materials:

-

Cells or tissue of interest

-

Mitochondria isolation kit (or protocol for cell lysis)

-

This compound

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

-

Succinate (substrate)

-

DCPIP (2,6-dichlorophenolindophenol) (electron acceptor)

-

Phenazine methosulfate (PMS) (electron carrier)

-

Spectrophotometer

Procedure:

-

Prepare Mitochondria or Cell Lysate: Isolate mitochondria or prepare whole-cell lysates from control and this compound-treated cells. Determine the protein concentration of the samples.

-

Set up the Reaction: In a cuvette, add the reaction buffer, DCPIP, and PMS.

-

Initiate the Reaction: Add the mitochondrial or cell lysate sample to the cuvette and incubate for a few minutes at the desired temperature (e.g., 30°C).

-

Start the Measurement: Add succinate to initiate the reaction and immediately start recording the decrease in absorbance of DCPIP at 600 nm over time.

-

Data Analysis: Calculate the rate of DCPIP reduction, which is proportional to the SDH activity. Compare the activity in this compound-treated samples to the untreated control.

Protocol 2: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer and consumables (cell culture plates, cartridges)

-

Cells of interest

-

This compound

-

Seahorse XF Assay Medium

-

Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

This compound Treatment: The following day, treat the cells with various concentrations of this compound for the desired duration.

-

Assay Preparation: Replace the culture medium with Seahorse XF assay medium supplemented with pyruvate, glutamine, and glucose. Incubate the plate in a non-CO2 incubator for 1 hour.

-

Seahorse XF Assay: Load the mitochondrial stress test reagents into the sensor cartridge. Place the cell plate in the Seahorse XF Analyzer and run the assay.

-

Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the profiles of this compound-treated cells to control cells.

Protocol 3: Measurement of Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to measure intracellular ROS levels following treatment with this compound.

Materials:

-

Cells of interest

-

This compound

-

ROS-sensitive fluorescent probe (e.g., CellROX™ Green, DCFDA)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the specified time.

-

Probe Loading: Remove the treatment medium and incubate the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.

-

Imaging or Measurement: Wash the cells to remove excess probe. Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader.

-

Data Analysis: Quantify the fluorescence intensity in this compound-treated cells and compare it to the untreated control to determine the fold-change in ROS production.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its use.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for studying mitochondrial dysfunction using this compound.

References

- 1. The mitochondrial succinate dehydrogenase complex controls the STAT3-IL-10 pathway in inflammatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterogeneous distribution of mitochondria and succinate dehydrogenase activity in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Succinate dehydrogenase B-deficient cancer cells are highly sensitive to bromodomain and extra-terminal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. erc.bioscientifica.com [erc.bioscientifica.com]

- 9. researchgate.net [researchgate.net]

- 10. New Small Molecules for Targeting Succinate Dehydrogenase | Florida ExpertNet [expertnet.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Sdh-IN-10: An Experimental Design Guide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing experiments using Sdh-IN-10, a potent inhibitor of succinate dehydrogenase (SDH). The protocols outlined below are intended to serve as a foundation for studying the effects of this compound on fungal pathogens and for broader research into the impact of SDH inhibition on cellular metabolism and signaling.

Introduction to this compound

This compound is a small molecule inhibitor of succinate dehydrogenase (also known as Complex II of the mitochondrial electron transport chain). SDH is a key enzyme that participates in both the citric acid cycle and oxidative phosphorylation.[1] By inhibiting SDH, this compound disrupts cellular respiration and energy production, leading to cellular stress and, in susceptible organisms, cell death.[2] This compound has demonstrated significant antifungal activity, particularly against plant pathogenic fungi such as Rhizoctonia solani and Phakopsora pachyrhizi.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the succinate dehydrogenase enzyme complex. This binding event prevents the oxidation of succinate to fumarate, a critical step in the citric acid cycle. The disruption of this cycle leads to an accumulation of succinate and a reduction in the downstream production of ATP through oxidative phosphorylation.[2] The inhibition of the electron transport chain can also lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress.

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound against the plant pathogenic fungus Rhizoctonia solani.

| Compound | Target Organism | Assay Type | Endpoint | Value |

| This compound | Rhizoctonia solani | Antifungal Activity | EC₅₀ | 0.002 µg/mL |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Protocol for In Vitro Antifungal Susceptibility Testing

This protocol is designed to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against a target fungal strain.

Materials:

-

This compound

-

Target fungal strain (e.g., Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for MIC determination)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Sterile saline (0.85%)

-

Sterile swabs

Procedure:

-

Inoculum Preparation:

-

Grow the fungal strain on a PDA plate for 7-10 days at 28°C.

-

Cover the mature colony with approximately 5 mL of sterile saline.

-

Gently scrape the surface with a sterile swab to release fungal spores/mycelial fragments.

-

Adjust the inoculum suspension to a concentration of 1-5 x 10⁴ CFU/mL using a hemocytometer or by spectrophotometric correlation.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in PDB in a 96-well plate to achieve a range of final concentrations (e.g., 0.0001 to 10 µg/mL).

-

Include a drug-free control (PDB + DMSO) and a growth control (PDB + inoculum).

-

-

Incubation:

-

Add 100 µL of the fungal inoculum to each well of the 96-well plate containing the drug dilutions.

-

Incubate the plate at 28°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (approximately 50% or more) compared to the drug-free control. This can be assessed visually or by measuring the optical density at 600 nm.

-

-

MFC Determination:

-

From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and plate it onto a fresh PDA plate.

-

Incubate the PDA plates at 28°C for 48-72 hours.

-

The MFC is the lowest concentration of this compound that results in no fungal growth on the PDA plate.

-

Figure 2: Antifungal Susceptibility Testing Workflow.

Protocol for Succinate Dehydrogenase (SDH) Activity Assay

This protocol measures the enzymatic activity of SDH in isolated mitochondria or cell lysates and can be used to determine the IC₅₀ of this compound.

Materials:

-

This compound

-

Mitochondria isolation kit or cell lysis buffer

-

Bradford assay or other protein quantification method

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Succinate solution (substrate)

-

Decylubiquinone (electron acceptor)

-

2,6-dichlorophenolindophenol (DCPIP, colorimetric indicator)

-

Rotenone (Complex I inhibitor, to prevent reverse electron transport)

-

Potassium cyanide (KCN, Complex IV inhibitor)

-

96-well microplate reader

Procedure:

-

Sample Preparation:

-

Isolate mitochondria from cells or tissues of interest according to a standard protocol.

-

Alternatively, prepare a cell lysate and clarify by centrifugation.

-

Determine the protein concentration of the mitochondrial preparation or cell lysate.

-

-

Reaction Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Rotenone (final concentration ~2 µM)

-

KCN (final concentration ~1 mM)

-

DCPIP (final concentration ~50 µM)

-

Decylubiquinone (final concentration ~50 µM)

-

Varying concentrations of this compound (for IC₅₀ determination) or a fixed concentration for single-point inhibition measurement. Include a no-inhibitor control.

-

-

-

Enzyme Reaction:

-

Pre-incubate the plate at 30°C for 5 minutes.

-